2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, which is further substituted with methoxy and dimethyl groups. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with a suitable benzothiazole derivative. One common method involves the use of N,N-dimethylformamide as a solvent and potassium carbonate as a base. The reaction mixture is stirred for several hours, followed by extraction and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
- Omeprazole
- Esomeprazole
Uniqueness
2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole is unique due to its specific substitution pattern and the presence of both benzothiazole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
104499-49-2 |
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Molecular Formula |
C16H16N2OS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C16H16N2OS2/c1-10-8-17-13(11(2)15(10)19-3)9-20-16-18-12-6-4-5-7-14(12)21-16/h4-8H,9H2,1-3H3 |
InChI Key |
QZMVWAOUDXZPTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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